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Cat. No.: B606690 Get Quote

[Foster City, CA] – Cilofexor (GS-9674), a potent and selective nonsteroidal farnesoid X

receptor (FXR) agonist, has been the subject of extensive research and development for the

treatment of chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and primary

sclerosing cholangitis (PSC).[1][2] Developed by Gilead Sciences, this molecule emerged from

a program originally identified by Phenex Pharmaceuticals.[2] This technical guide provides a

comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical

development of Cilofexor.

Discovery and Rationale
Cilofexor was identified as a nonsteroidal agonist of the farnesoid X receptor (FXR), a nuclear

hormone receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[3][4] FXR

activation plays a crucial role in maintaining liver homeostasis, and its dysregulation is

associated with the pathogenesis of various liver diseases. The therapeutic rationale for

developing an FXR agonist lies in its potential to exert anti-inflammatory, anti-fibrotic, and anti-

steatotic effects in the liver.

Mechanism of Action
Cilofexor is a potent, selective, and orally active agonist of FXR with an EC50 of 43 nM. Its

mechanism of action involves binding to and activating FXR, which is highly expressed in the

liver and intestines. This activation initiates a cascade of transcriptional events that regulate

genes involved in bile acid synthesis and transport.
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A key downstream effect of intestinal FXR activation is the induction and release of fibroblast

growth factor 19 (FGF19). FGF19 travels to the liver via the portal circulation and binds to its

receptor complex (FGFR4/β-Klotho), leading to the suppression of cholesterol 7α-hydroxylase

(CYP7A1), the rate-limiting enzyme in bile acid synthesis. This results in a reduction of the

overall bile acid pool. Direct activation of FXR in hepatocytes also increases the expression of

genes involved in bile acid efflux and reduces their uptake, further contributing to the mitigation

of cholestasis.

Caption: Cilofexor's FXR-mediated signaling pathway.

Preclinical Development
In Vitro Studies
The potency of Cilofexor as an FXR agonist was established in in vitro assays. A common

method to evaluate FXR agonism is a cell-based reporter assay, such as a luciferase reporter

assay in Chinese Hamster Ovary (CHO) cells transfected with an FXR responsive element. In

such assays, the luminescence generated is proportional to the activation of FXR by the test

compound.

Experimental Protocol: In Vitro FXR Agonist Assay

Cell Culture: CHO cells are transfected with a plasmid containing an FXR responsive

luciferase reporter gene.

Compound Preparation: Cilofexor is dissolved in a solvent like DMSO and then diluted in

the cell culture medium to achieve the desired final concentrations.

Cell Treatment: The transfected cells are incubated with varying concentrations of Cilofexor
for a specified period (e.g., 22 hours).

Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase

detection reagent is added. The luminescence is then quantified using a microplate reader.

Data Analysis: The potency (EC50) is determined by plotting the luminescence signal against

the compound concentration. Efficacy is often reported relative to a positive control like

obeticholic acid (OCA).
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Animal Studies
Cilofexor has been evaluated in various animal models of NASH and liver fibrosis to assess its

efficacy and safety. A commonly used model is the induction of NASH in rats using a choline-

deficient high-fat diet combined with intraperitoneal injections of sodium nitrite.

In a rat model of NASH, Cilofexor demonstrated dose-dependent anti-fibrotic effects.

Treatment with 30 mg/kg of Cilofexor for 10 weeks resulted in significant reductions in hepatic

hydroxyproline content, a marker of collagen deposition, and decreased expression of pro-

fibrotic genes such as col1a1 and pdgfr-β. Furthermore, Cilofexor was shown to reduce portal

pressure in these animals without negatively impacting systemic hemodynamics.

Table 1: Preclinical Efficacy of Cilofexor in a Rat NASH Model

Parameter Cilofexor Dose (10 weeks) Result

Hepatic Hydroxyproline

Content
30 mg/kg ↓ 41%

col1a1 Gene Expression 30 mg/kg ↓ 37%

pdgfr-β Gene Expression 30 mg/kg ↓ 36%

Desmin Area (marker of HSC

activation)
30 mg/kg ↓ 42%

Portal Pressure 30 mg/kg
↓ from 11.9 to 8.9 mmHg

(p=0.020)

Picro-Sirius Red Area

(Fibrosis)
10 mg/kg ↓ 41%

Picro-Sirius Red Area

(Fibrosis)
30 mg/kg ↓ 69%

Experimental Protocol: Rat Model of NASH-induced Fibrosis

Animal Model: Male Wistar rats are used.
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Induction of NASH: The rats are fed a choline-deficient high-fat diet and receive

intraperitoneal injections of sodium nitrite. This regimen induces features of NASH, including

steatosis, inflammation, and fibrosis.

Treatment: Cilofexor is administered orally, once daily, at specified doses (e.g., 10 mg/kg

and 30 mg/kg) for a duration of 10 to 14 weeks.

Endpoint Analysis:

Hemodynamics: Portal and systemic hemodynamics are measured.

Histology: Liver tissue is collected for histological analysis, including Picro-Sirius Red

staining for fibrosis and desmin staining for hepatic stellate cell activation.

Biochemical Analysis: Hepatic hydroxyproline content is quantified.

Gene Expression: RNA is extracted from liver and ileal tissues to measure the expression

of FXR target genes (shp, cyp7a1, fgf15) and fibrosis-related genes (col1a1, pdgfr-β)

using RT-PCR.
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Caption: Preclinical development workflow for Cilofexor.

Clinical Development

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b606690?utm_src=pdf-body-img
https://www.benchchem.com/product/b606690?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cilofexor has been evaluated in multiple clinical trials for NASH and PSC, both as a

monotherapy and in combination with other agents.

Phase 1 Studies in Healthy Volunteers
Phase 1 studies in healthy volunteers were conducted to assess the safety, tolerability,

pharmacokinetics, and pharmacodynamics of single and multiple oral doses of Cilofexor
(ranging from 10 to 300 mg). The results showed that Cilofexor was generally well-tolerated,

with headache being the most common treatment-emergent adverse event. The administration

of Cilofexor led to an increase in plasma FGF19 and a reduction in serum 7α-hydroxy-4-

cholesten-3-one (C4), a biomarker of bile acid synthesis, confirming its biological activity.

These studies helped in the dose selection for subsequent Phase 2 trials.

Clinical Trials in NASH
In a Phase 2, randomized, placebo-controlled trial in patients with non-cirrhotic NASH,

Cilofexor was administered at doses of 30 mg and 100 mg once daily for 24 weeks. The study

demonstrated that Cilofexor was well-tolerated and led to significant reductions in hepatic

steatosis, liver biochemistry markers, and serum bile acids. However, significant changes in

liver stiffness or Enhanced Liver Fibrosis (ELF) scores were not observed within the 24-week

period. Pruritus (itching) was a notable adverse event, occurring more frequently in the 100 mg

dose group.

Table 2: Key Efficacy Endpoints from Phase 2 NASH Trial (24 Weeks)
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Parameter Cilofexor 30 mg Cilofexor 100 mg Placebo

Reduction in Hepatic

Steatosis
Significant Significant -

Reduction in Liver

Biochemistry (GGT,

C4)

Significant Significant -

Reduction in Serum

Primary Bile Acids
Significant Significant -

Change in ELF Score Not Significant Not Significant -

Change in Liver

Stiffness
Not Significant Not Significant -

Incidence of Moderate

to Severe Pruritus
4% 14% 4%

Cilofexor has also been studied in combination with other investigational drugs, such as the

acetyl-CoA carboxylase (ACC) inhibitor firsocostat and the apoptosis signal-regulating kinase 1

(ASK1) inhibitor selonsertib, for patients with advanced fibrosis due to NASH. In a Phase 2b

trial (ATLAS), the combination of Cilofexor and firsocostat showed improvements in NASH

activity and suggested a potential anti-fibrotic effect.

Clinical Trials in PSC
Cilofexor has also been investigated for the treatment of primary sclerosing cholangitis (PSC).

In a Phase 2 study involving non-cirrhotic PSC patients, Cilofexor (30 mg and 100 mg daily for

12 weeks) led to significant, dose-dependent reductions in serum alkaline phosphatase (ALP)

and other markers of cholestasis and liver injury. The treatment was generally well-tolerated,

with rates of moderate to severe pruritus being comparable to or lower than placebo.

Table 3: Key Efficacy Endpoints from Phase 2 PSC Trial (12 Weeks)
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Parameter Cilofexor 30 mg Cilofexor 100 mg Placebo

Change in Serum ALP Significant Reduction Significant Reduction -

Change in GGT, ALT,

AST
Significant Reduction Significant Reduction -

Incidence of Grade 2

or 3 Pruritus
20% 14% 40%

However, the subsequent Phase 3 PRIMIS study, which aimed to evaluate the effect of

Cilofexor on fibrosis progression in non-cirrhotic PSC patients, was terminated early. An

interim futility analysis indicated that the study was unlikely to meet its primary endpoint of

slowing fibrosis progression. Despite the lack of efficacy on this endpoint, no new safety

concerns were identified. A post-hoc analysis did show that Cilofexor successfully engaged its

target, as evidenced by reductions in bile acid concentrations.
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Caption: Overview of Cilofexor's clinical development path.
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Summary and Future Directions
Cilofexor is a well-characterized nonsteroidal FXR agonist that has demonstrated clear target

engagement and beneficial effects on liver biochemistry and markers of cholestasis in both

NASH and PSC. While it has shown promise in early to mid-stage clinical trials, the failure to

demonstrate a significant anti-fibrotic effect in the Phase 3 PRIMIS trial for PSC highlights the

challenges in translating improvements in biomarkers to histological benefits, particularly within

the timeframe of clinical studies. The development of pruritus remains a class effect of FXR

agonists that needs to be managed.

Ongoing research continues to explore the potential of Cilofexor, particularly in combination

therapies for NASH, where targeting multiple pathogenic pathways may be necessary to

achieve significant improvements in liver histology and clinical outcomes. The journey of

Cilofexor provides valuable insights into the complexities of drug development for chronic liver

diseases and underscores the importance of selecting appropriate endpoints and patient

populations for future clinical trials in this field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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